molecular formula C44H65Br5N12O2S2 B1682224 Teneligliptin hydrobromide anhydrous CAS No. 906093-29-6

Teneligliptin hydrobromide anhydrous

Cat. No.: B1682224
CAS No.: 906093-29-6
M. Wt: 1257.7 g/mol
InChI Key: LUXIOMHUGCXFIU-MAYGPZJUSA-N
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Description

Teneligliptin hydrobromide is a dipeptidyl peptidase-4 inhibitor used primarily for the treatment of type 2 diabetes mellitus. It works by increasing the levels of active glucagon-like peptide-1 and gastric inhibitory polypeptide, which in turn enhance insulin secretion and lower blood glucose levels .

Mechanism of Action

Target of Action

Teneligliptin hydrobromide, also known as Teneligliptin hydrobromide anhydrous or MP-513 (hydrobromide), primarily targets the dipeptidyl peptidase-4 (DPP-4) enzymes . These enzymes play a crucial role in the rapid degradation of incretin hormones .

Mode of Action

Teneligliptin hydrobromide interacts with its primary targets, the DPP-4 enzymes, by inhibiting their action . This inhibition slows down the rapid degradation of incretin hormones . As a result, it increases insulin synthesis by the pancreas and decreases glucagon levels, which are a counter-hormone of insulin . This leads to a decrease in blood sugar levels .

Biochemical Pathways

The action of Teneligliptin hydrobromide affects the biochemical pathway involving incretin hormones, notably Glucose-dependent Insulinotropic Polypeptide (GIP) and Glucagon-Like Peptide-1 (GLP-1) . By inhibiting DPP-4 enzymes, Teneligliptin hydrobromide prevents the degradation of these incretins . This leads to an increase in insulin production and a decrease in glucagon levels, thereby regulating blood sugar levels .

Pharmacokinetics

The pharmacokinetic properties of Teneligliptin hydrobromide include its metabolism by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or its excretion from the kidney in an unchanged form . . This contributes to the bioavailability of Teneligliptin hydrobromide.

Result of Action

The molecular and cellular effects of Teneligliptin hydrobromide’s action include an increase in insulin release from the pancreas and a decrease in glucagon levels . This results in a significant control of glycemic parameters . Furthermore, Teneligliptin hydrobromide has a high receptor affinity leading to a longer duration of action, maintaining consistent glucose levels throughout the day .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Teneligliptin hydrobromide. Sedentary lifestyles, smoking, excessive alcohol consumption, and physical inactivity are acknowledged as significant contributors to the onset of diabetes mellitus . Obesity emerges as a predominant catalyst, contributing to roughly 55% of type 2 diabetes cases globally . Therefore, these factors can potentially influence the effectiveness of Teneligliptin hydrobromide in managing blood sugar levels.

Safety and Hazards

Teneligliptin hydrobromide anhydrous is considered toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Teneligliptin Hydrobromide interacts with the DPP-4 enzyme, inhibiting its activity . This inhibition is significant as DPP-4 is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, Teneligliptin Hydrobromide enhances the levels of these incretin hormones, which stimulate the pancreatic beta cells to produce insulin .

Cellular Effects

Teneligliptin Hydrobromide has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it improves fasting plasma glucose (FPG) levels, homeostasis model assessment of β-cell function (HOMA-β), and homeostasis model assessment of insulin resistance (HOMA-IR) .

Molecular Mechanism

The molecular mechanism of Teneligliptin Hydrobromide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It inhibits the DPP-4 enzyme activity with an IC50 of approximately 1 nM . It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form .

Temporal Effects in Laboratory Settings

The effects of Teneligliptin Hydrobromide change over time in laboratory settings . It has been observed that the compound exhibits stability and degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Teneligliptin Hydrobromide vary with different dosages in animal models . It has been observed that the drug-drug interaction with Teneligliptin Hydrobromide is of the pharmacokinetic kind .

Metabolic Pathways

Teneligliptin Hydrobromide is involved in metabolic pathways that include interactions with enzymes or cofactors . It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form .

Transport and Distribution

Teneligliptin Hydrobromide is transported and distributed within cells and tissues . It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of teneligliptin hydrobromide involves multiple steps, starting with the preparation of intermediates. One common route includes the preparation of a reactive nosyl derivative of L-proline methyl ester, followed by nucleophilic substitution with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. The final product is obtained through amidation and deprotection reactions .

Industrial Production Methods

Industrial production of teneligliptin hydrobromide often involves optimizing reaction conditions to control impurities and improve yield. Techniques such as rotary evaporation, spray drying, and freeze drying are employed to produce the amorphous form of the compound .

Chemical Reactions Analysis

Types of Reactions

Teneligliptin hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of teneligliptin hydrobromide include hydrobromic acid, acetic acid, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of teneligliptin hydrobromide include its various intermediates and degradation products, which are identified and characterized using techniques like liquid chromatography-mass spectrometry .

Scientific Research Applications

Teneligliptin hydrobromide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Teneligliptin hydrobromide is unique due to its J-shaped or anchor-locked domain structure, which provides potent inhibition of the dipeptidyl peptidase-4 enzyme. This structure contributes to its efficacy in controlling glycemic parameters with a favorable safety profile .

Properties

IUPAC Name

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H30N6OS.5BrH/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H/t2*19-,20-;;;;;/m00...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXIOMHUGCXFIU-MAYGPZJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H65Br5N12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238219
Record name Teneligliptin hydrobromide anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1257.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906093-29-6
Record name Teneligliptin hydrobromide anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906093296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teneligliptin hydrobromide anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENELIGLIPTIN HYDROBROMIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556RZT8JPF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Teneligliptin Hydrobromide, and what is its mechanism of action?

A1: Teneligliptin Hydrobromide is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. It works by inhibiting the DPP-4 enzyme, which rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Teneligliptin Hydrobromide increases the levels of active GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon levels in a glucose-dependent manner [, ].

Q2: How does the increased GLP-1 and GIP levels affect blood glucose levels?

A2: GLP-1 and GIP are incretin hormones released by endocrine cells in response to food intake. They stimulate insulin secretion from pancreatic beta-cells and suppress glucagon secretion from alpha-cells, primarily in the presence of elevated glucose levels. This glucose-dependent mechanism helps to lower postprandial and fasting blood glucose levels without increasing the risk of hypoglycemia [, ].

Q3: What is the molecular formula and weight of Teneligliptin Hydrobromide Hydrate?

A3: The molecular formula of Teneligliptin Hydrobromide Hydrate is C22H29N5O3S • HBr • 2.5H2O. Its molecular weight is 561.5 g/mol [].

Q4: Is there any spectroscopic data available for Teneligliptin Hydrobromide Hydrate?

A4: Yes, several studies have employed UV spectrophotometry to analyze Teneligliptin Hydrobromide Hydrate. It exhibits maximum absorption at wavelengths ranging from 240 nm to 267.2 nm depending on the solvent used [, , ].

Q5: What are some strategies to improve the stability and solubility of Teneligliptin Hydrobromide Hydrate in formulations?

A6: Researchers have explored solid dispersions with polymers like PVP and HPMC to enhance the dissolution rate and potentially improve the bioavailability of Teneligliptin Hydrobromide Hydrate [].

Q6: What analytical techniques are commonly used to quantify Teneligliptin Hydrobromide Hydrate?

A6: Various analytical methods have been developed and validated for the quantification of Teneligliptin Hydrobromide Hydrate. These include:

  • RP-HPLC: This technique is widely used for separating and quantifying Teneligliptin Hydrobromide Hydrate in both bulk drug substance and pharmaceutical formulations [, , , , , , , ].
  • HPTLC: This method is considered a cost-effective alternative to HPLC for the analysis of Teneligliptin Hydrobromide Hydrate in pharmaceutical preparations [, , ].
  • UV Spectrophotometry: This technique is employed for its simplicity and cost-effectiveness in the analysis of Teneligliptin Hydrobromide Hydrate in bulk drug substance and tablet dosage forms [, , , ].
  • GC-MS: This technique has been used to detect and quantify trace levels of genotoxic impurities, such as p-anisaldehyde, in Teneligliptin Hydrobromide Hydrate [].

Q7: How are these analytical methods validated to ensure accuracy and reliability?

A8: Validation of analytical methods for Teneligliptin Hydrobromide Hydrate is conducted following ICH (International Council for Harmonisation) guidelines [, , , ]. This includes evaluating parameters such as:

  • Linearity and Range: Demonstrating a linear relationship between the analyte concentration and response over a defined range [].
  • Accuracy: Measuring the closeness of the obtained results to the true value of the analyte [].
  • Precision: Assessing the degree of agreement among individual test results under stipulated conditions [].
  • Specificity: Verifying the ability of the method to differentiate the analyte from other components in the sample [].
  • Detection Limit (LOD) and Quantitation Limit (LOQ): Determining the lowest concentration of the analyte that can be detected and quantified, respectively, with acceptable precision and accuracy [, ].

Q8: What is being done to improve the delivery and bioavailability of Teneligliptin Hydrobromide Hydrate?

A8: Researchers are investigating different formulation strategies to enhance the delivery and bioavailability of Teneligliptin Hydrobromide. Some approaches include:

  • Solid Dispersions: Formulating the drug with polymers like PVP and HPMC to enhance its dissolution rate and potentially improve bioavailability [].
  • Active Film Coating Tablets: This technology allows for the controlled release of Teneligliptin Hydrobromide Hydrate in combination with other antidiabetic drugs like Metformin Hydrochloride [].
  • Oral Dispersible Strips: These strips offer a convenient and potentially more bioavailable alternative to conventional tablets [].

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